molecular formula C9H16O B095054 Cyclohexylacetone CAS No. 103-78-6

Cyclohexylacetone

Cat. No. B095054
CAS RN: 103-78-6
M. Wt: 140.22 g/mol
InChI Key: UHBZEAPZATVYKV-UHFFFAOYSA-N
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Patent
US08841488B2

Procedure details

A 500 ml flask was charged with 120 g xylene, 33.8 g of solid potassium methylate (3.2 molar equivalent) and 34.0 g of dimethylcarbonate (2.5 molar equivalent). The slurry was heated to 50° C. and over the course of 4 hours 24.2 g of 1-cyclohexylpropan-2-one (87% GC, 1 molar equivalent) was added. Stirring was continued for 2 hours and then the reaction mixture was cooled to 25° C. 95 g of an acetic acid/water mixture (1:2) was then added carefully. After decantation the aqueous phase was drained and the organic phase concentrated. The crude product was distilled leading to 24.9 g of methyl 4-cyclohexyl-3-oxobutanoate (81% GC, 68% yield).
Quantity
120 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
33.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step Two
Quantity
95 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C(C)=CC=CC=1.C[O-].[K+].CO[C:14](=[O:17])[O:15][CH3:16].[CH:18]1([CH2:24][C:25](=[O:27])[CH3:26])[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1>C(O)(=O)C.O>[CH:18]1([CH2:24][C:25](=[O:27])[CH2:26][C:14]([O:15][CH3:16])=[O:17])[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Name
solid
Quantity
33.8 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[K+]
Name
Quantity
34 g
Type
reactant
Smiles
COC(OC)=O
Step Two
Name
Quantity
24.2 g
Type
reactant
Smiles
C1(CCCCC1)CC(C)=O
Step Three
Name
Quantity
95 g
Type
solvent
Smiles
C(C)(=O)O.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase concentrated
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CCCCC1)CC(CC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24.9 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.